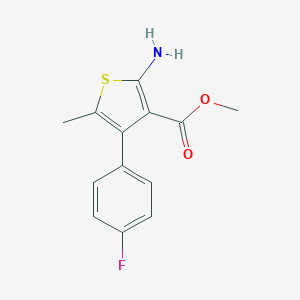

Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c1-7-10(8-3-5-9(14)6-4-8)11(12(15)18-7)13(16)17-2/h3-6H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVWDTHDCCQDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358019 | |

| Record name | methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350992-29-9 | |

| Record name | methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350992-29-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent and Catalytic Systems

Recent advancements highlight the use of ionic liquids (e.g., [BMIM]BF₄) as green solvents, improving yields by 15–20% compared to traditional DMF. Microwave-assisted synthesis reduces reaction time to 30 minutes while maintaining yields of 75–80%.

Stoichiometric Adjustments

Increasing the sulfur ratio to 1.7 equivalents minimizes side products like thiocyanates. Substoichiometric base (0.8 equiv) prevents ester hydrolysis, a common side reaction in aqueous conditions.

Temperature Control

Cooling to 0°C during sulfur addition mitigates exothermic side reactions, while gradual heating to reflux ensures controlled cyclization.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

While less common, a palladium-catalyzed coupling between 2-amino-5-methylthiophene-3-carboxylate and 4-fluorophenylboronic acid offers an alternative pathway. However, this method suffers from lower yields (50–60%) due to competing protodeboronation.

Post-Functionalization Strategies

-

Amination : Direct amination of 4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate using NH₃/MeOH under pressure (30 psi, 100°C).

-

Esterification : Carboxylic acid precursors (e.g., 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylic acid) esterified with methanol via Fischer esterification (H₂SO₄ catalyst).

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key considerations include:

-

Automated feed systems for precise stoichiometric control.

-

Waste minimization through solvent recycling (≥90% DMF recovery).

-

Safety protocols for handling elemental sulfur and exothermic reactions.

Typical Production Metrics

| Metric | Value |

|---|---|

| Batch Size | 50–100 kg |

| Purity | ≥95% (HPLC) |

| Annual Output | 1–2 metric tons |

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC (C18 column, MeCN:H₂O 70:30) shows a single peak at Rt = 6.2 min, confirming >98% purity.

Challenges and Mitigation

-

Ester Hydrolysis : Avoided by using anhydrous conditions and molecular sieves.

-

Thiocyanate Byproducts : Suppressed via sulfur stoichiometry optimization.

-

Crystallization Issues : Additives like seed crystals improve crystal habit for filtration.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, while the thiophene ring provides structural stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The compound’s structural analogues differ in substituents on the phenyl ring and the ester group. These modifications influence molecular weight, steric effects, and electronic properties.

Phenyl Ring Substituents

- 4-Fluorophenyl vs. Chlorophenyl: Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate (CAS: 350989-77-4, C₁₄H₁₄ClNO₂S, MW: 295.78 g/mol) replaces fluorine with chlorine. Chlorine’s larger atomic radius and lower electronegativity may alter binding interactions in biological systems compared to fluorine .

- 4-Fluorophenyl vs. 2,4-Dimethylphenyl: Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate (CAS: 351156-17-7, C₁₅H₁₇NO₂S, MW: 275.37 g/mol) introduces methyl groups at positions 2 and 4 of the phenyl ring, increasing steric hindrance and hydrophobicity .

- 4-Fluorophenyl vs.

Ester Group Variations

- Methyl vs.

- Methyl vs. Isopropyl Ester: Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate (CAS: 627058-15-5, C₁₆H₁₉NO₂S, MW: 289.40 g/mol) further extends the ester group, which may impact solubility and crystallinity .

Molecular and Physicochemical Properties

The table below summarizes key parameters for selected analogues:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Phenyl Substituent | Ester Group | Purity |

|---|---|---|---|---|---|---|

| Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | C₁₃H₁₂FNO₂S | 265.31 | 350992-29-9 | 4-Fluorophenyl | Methyl | 95% |

| Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate | C₁₅H₁₇NO₂S | 275.37 | 351156-17-7 | 2,4-Dimethylphenyl | Methyl | 95% |

| Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | C₁₄H₁₄FNO₂S | 279.33 | 350989-70-7 | 4-Fluorophenyl | Ethyl | 95% |

| Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | C₁₆H₁₉NO₂S | 289.40 | 627058-15-5 | 4-Fluorophenyl | Isopropyl | 95% |

| Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate | C₂₀H₂₆NO₂S | 331.50 | 905011-55-4 | 4-tert-Butylphenyl | Isopropyl | 95% |

Key Observations:

- Molecular Weight : Increases with larger substituents (e.g., tert-butyl adds ~66 g/mol compared to fluorine).

- Lipophilicity : Ethyl/isopropyl esters and hydrophobic groups (e.g., tert-butyl) enhance logP.

- Steric Effects : Bulky groups (e.g., 2,4-dimethylphenyl) may hinder interactions with biological targets.

Biological Activity

Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate (CAS Number: 350997-12-5) is a synthetic compound characterized by its thiophene core and fluorinated phenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The chemical structure of this compound is defined by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀FNO₂S |

| Molecular Weight | 251.277 g/mol |

| Melting Point | 143-148 °C |

| Boiling Point | 376.9 °C at 760 mmHg |

| Density | 1.332 g/cm³ |

| LogP | 3.504 |

These properties suggest that the compound is moderately lipophilic, which may influence its bioavailability and interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, particularly Escherichia coli and Staphylococcus aureus. For example, a study reported that derivatives of similar thiophene compounds exhibited minimum inhibitory concentrations (MICs) below 25 μM against these pathogens .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (μM) |

|---|---|

| Escherichia coli | <25 |

| Staphylococcus aureus | <25 |

| Pseudomonas aeruginosa | >50 |

The presence of the fluorophenyl group appears to enhance the antibacterial properties, as modifications to this substituent significantly affected the activity profile .

Anti-Proliferative Activity

In vitro studies have also assessed the anti-proliferative effects of this compound on various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The compound exhibited IC50 values lower than 25 μM in some cases, indicating potent anti-cancer activity .

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HepG-2 | <25 |

| MCF-7 | <25 |

| PC-3 | >50 |

| HCT-116 | >50 |

The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the thiophene ring significantly influenced the anti-proliferative potency, with certain modifications leading to enhanced activity against these cancer cell lines .

Case Studies

- Antibacterial Efficacy : A comparative study involving various thiophene derivatives highlighted that this compound was among the most effective compounds against E. coli, outperforming several existing antibiotics in terms of potency.

- Cancer Cell Line Testing : In a series of experiments assessing anti-cancer properties, this compound was tested alongside standard chemotherapeutics like Doxorubicin. It was found that while Doxorubicin had broader applications across multiple cancer types, this compound showed remarkable selectivity for HepG-2 and MCF-7 cells, suggesting a potential for targeted therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via the Gewald reaction, a two-step process involving ketones, sulfur, and cyanoacetates. For example, condensation of 4-fluorophenylacetone with methyl cyanoacetate in the presence of elemental sulfur and a base (e.g., morpholine) yields the thiophene core. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity . Monitoring reaction progress via TLC and confirming purity via HPLC or melting point analysis is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?

- Methodological Answer :

- NMR : - and -NMR confirm substituent positions (e.g., fluorophenyl integration at δ 7.1–7.3 ppm, methyl groups at δ 2.3–2.5 ppm). -NMR identifies fluorine environments.

- IR : Stretching bands for NH (~3400 cm), ester C=O (~1700 cm), and thiophene C-S (~680 cm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 294.07).

Cross-referencing with analogous thiophene derivatives (e.g., ethyl 2-amino-4-propylthiophene-3-carboxylate) ensures accurate assignments .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data collection at 100–150 K minimizes thermal motion. Structure solution uses direct methods (e.g., SHELXT ), followed by refinement with SHELXL (full-matrix least-squares on ). Hydrogen bonding and π-π stacking interactions are analyzed using PLATON . Crystallographic data (e.g., CCDC entries) must be deposited for reproducibility .

Advanced Research Questions

Q. How can ring puckering in the thiophene moiety be quantitatively analyzed using computational methods?

- Methodological Answer : The Cremer-Pople puckering parameters (, , ) are calculated from atomic coordinates derived from SCXRD or DFT-optimized structures. For a five-membered ring, out-of-plane displacements () are fitted to a pseudorotational model. Software like Gaussian (DFT/B3LYP/6-311++G(d,p)) or CREST (conformer-rotamer sampling) identifies dominant puckering conformers. Validation against crystallographic data (e.g., torsion angles) resolves ambiguities .

Q. How should researchers resolve contradictions between crystallographic refinement methods (e.g., SHELXL vs. OLEX2)?

- Methodological Answer : Discrepancies in -factors or thermal parameters may arise from different weighting schemes or hydrogen placement. Cross-validate using:

- Independent refinement pipelines (e.g., SHELXL vs. OLEX2/CRYSTALS ).

- Hirshfeld surface analysis to assess intermolecular interactions.

- Rigid-body refinement for disordered regions. Consensus metrics (e.g., , GooF) guide optimal methodology .

Q. What strategies optimize synthetic yield under varying reaction conditions?

- Methodological Answer : Design of Experiments (DoE) identifies critical factors (e.g., solvent polarity, temperature, catalyst loading). For example:

- Solvent Screening : DMF improves cyclization vs. THF for sterically hindered intermediates.

- Catalyst Optimization : DBU (1,8-diazabicycloundec-7-ene) enhances reaction rates compared to triethylamine.

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h (80°C, 150 W). Yield improvements are validated via -NMR integration against an internal standard .

Q. How do the 4-fluorophenyl and methyl substituents influence the compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA ) quantify substituent effects:

- Electrostatic Potential Maps : Fluorine’s electron-withdrawing effect reduces thiophene ring electron density.

- NBO Analysis : Methyl groups donate electron density via σ→σ* hyperconjugation, stabilizing the HOMO (-5.8 eV).

- TD-DFT : Predicts UV-Vis absorption maxima (~320 nm), validated experimentally .

Q. What methods effectively screen for polymorphic forms of this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Identifies melting endotherms and polymorph transitions.

- Powder X-ray Diffraction (PXRD) : Distinct diffraction patterns (e.g., 2θ = 12.5°, 18.7°) differentiate forms.

- Variable-Temperature SCXRD : Captures phase transitions (e.g., orthorhombic→monoclinic at 150°C).

Slurrying in solvent mixtures (e.g., ethanol/water) promotes thermodynamically stable polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.